Zafirlukast is an FDA-approved drug primarily used for the treatment of asthma. It functions as a leukotriene receptor antagonist, helping to prevent asthma symptoms and reduce the frequency of asthma attacks in individuals aged five years and older. Among various impurities associated with zafirlukast, Zafirlukast Impurity G-d7 is a notable compound that has garnered attention for its structural and functional characteristics.
Zafirlukast Impurity G-d7 is derived from the synthesis and characterization processes of zafirlukast, which often involve identifying and isolating impurities that may arise during the drug's production. The identification of this impurity has been facilitated through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Zafirlukast Impurity G-d7 can be classified as a synthetic organic compound. It belongs to the broader category of pharmaceutical impurities, which are unintended by-products formed during the synthesis of active pharmaceutical ingredients. Understanding these impurities is crucial for ensuring drug safety and efficacy.
The synthesis of Zafirlukast Impurity G-d7 involves several steps, typically starting from the parent compound, zafirlukast. The process includes:
The specific synthetic pathway for Zafirlukast Impurity G-d7 may involve modifying functional groups on the zafirlukast molecule or introducing new substituents through various chemical reactions, including alkylation or acylation processes.
The molecular structure of Zafirlukast Impurity G-d7 can be represented by its molecular formula, which typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact molecular formula for this impurity is not universally specified in available literature but can be inferred based on its relation to zafirlukast.
Zafirlukast Impurity G-d7 may participate in various chemical reactions typical of organic compounds:
The synthesis pathways often utilize common organic chemistry techniques such as:
Zafirlukast itself acts by blocking leukotriene receptors in the airways, thereby inhibiting bronchoconstriction and inflammation associated with asthma. While Zafirlukast Impurity G-d7 does not have a defined therapeutic role, understanding its formation can provide insights into potential metabolic pathways and degradation products that might affect zafirlukast's pharmacokinetics.
The mechanism involves:
The physical properties of Zafirlukast Impurity G-d7 are likely similar to those of other zafirlukast-related compounds:
Analytical methods like HPLC can be employed to assess purity levels and stability profiles under various conditions .
While Zafirlukast Impurity G-d7 does not have direct applications in clinical settings, studying such impurities is crucial for:
Impurity profiling is a critical quality control requirement in pharmaceutical development, mandated by regulatory agencies worldwide. For zafirlukast—a leukotriene receptor antagonist used in asthma management—identification and quantification of impurities ensure drug safety and efficacy. Impurity G-d7 (CAS: 1794760-52-3) is a deuterated variant of a process-related impurity originating from zafirlukast synthesis. Regulatory frameworks like ICH Q3A/B and FDA ANDA guidelines require rigorous characterization of such impurities at levels exceeding threshold concentrations (typically ≥0.10%). Certified reference standards of Impurity G-d7 enable accurate quantification during method validation and commercial batch release, mitigating risks of unmonitored toxicological effects [2] [7]. SynZeal and Pharmaffiliates supply this impurity with pharmacopeial traceability, underscoring its role in regulatory compliance for manufacturing and dossier submissions [1] [7].
Table 1: Regulatory Thresholds for Impurities in Zafirlukast
Maximum Daily Dose | Identification Threshold | Qualification Threshold |
---|---|---|
≤ 2 g/day | 0.10% or 1.0 mg (lower) | 0.15% or 1.0 mg (lower) |
Isotopically labeled compounds like Zafirlukast Impurity G-d7 (C~31~H~26~D~7~N~3~O~6~S; MW: 582.7 g/mol) serve as indispensable tools in modern bioanalytical workflows. The strategic incorporation of seven deuterium atoms ([²H]) into the o-tolyl ring creates a distinct mass shift without altering chemical behavior. This enables:
Structurally, Impurity G-d7 is characterized as the m-tolyl isomer of deuterated zafirlukast. Its molecular architecture comprises:
Table 2: Structural Comparison of Zafirlukast and Key Impurities
Compound | CAS Number | Molecular Formula | Substitution Pattern | Mass (g/mol) |
---|---|---|---|---|
Zafirlukast | 107753-78-6 | C~31~H~33~N~3~O~6~S | o-Tolylsulfonyl | 575.68 |
Zafirlukast Impurity G | 1159195-69-3 | C~31~H~33~N~3~O~6~S | m-Tolylsulfonyl | 575.68 |
Zafirlukast Impurity G-d7 | 1794760-52-3 | C~31~H~26~D~7~N~3~O~6~S | m-Tolylsulfonyl-d7 | 582.72 |
The deuterium atoms are positioned on the toluene ring (positions 2, 3, 4, 5, 6 and methyl group), preserving the steric and electronic properties of the non-deuterated impurity. This design is critical for:
Interactive Table: Specifications of Commercially Available Zafirlukast Impurity G-d7
Supplier | Catalog Number | CAS | Purity | Primary Applications |
---|---|---|---|---|
SynZeal | SZ-Z009D03 | 1794760-52-3 | >98% | ANDA filing, QC validation |
Pharmaffiliates | PA STI 087580 | 1794760-52-3 | >97% | Stability testing, method development |
Santa Cruz Biotech | sc-220397 | 1217174-18-9* | >98% | Mass spectrometry, pharmacokinetic studies |
AquigenBio | AQ-Z002810 | 1217174-18-9* | Custom | Research-grade analysis |
*Note: Some suppliers use the base zafirlukast-d7 CAS for structural analogy; verify isomer-specific labeling.*
The precise synthesis of Impurity G-d7 involves palladium-catalyzed deuteration of precursor bromo-tolyl intermediates, followed by chiral resolution to ensure enantiopurity. Analytical certificates typically include QNMR and HRMS data confirming isotopic abundance (≥99.5% D~7~) and chromatographic purity (HPLC-UV) [1] [9]. As pharmaceutical analytics advance toward high-resolution techniques, this deuterated impurity standard provides an essential benchmark for quality assurance in zafirlukast manufacturing.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: